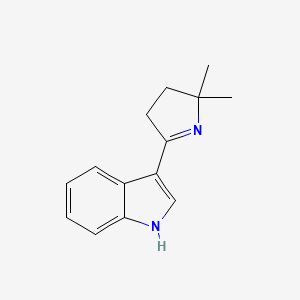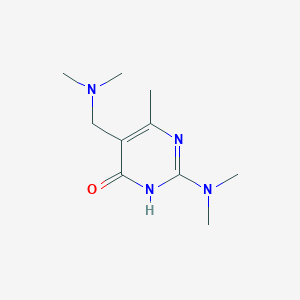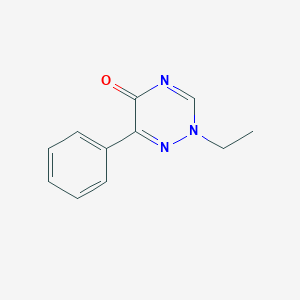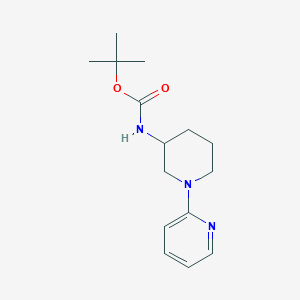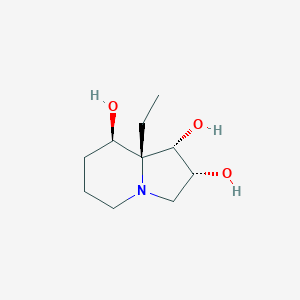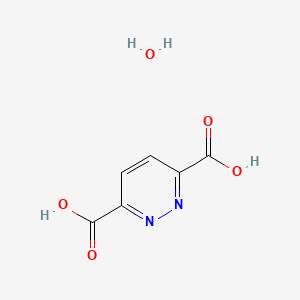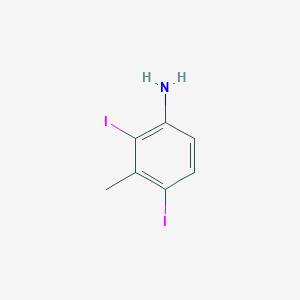
2,4-Diiodo-3-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Diiodo-3-methylaniline is an aromatic amine with the molecular formula C7H7I2N It is characterized by the presence of two iodine atoms and a methyl group attached to the benzene ring, specifically at the 2nd, 4th, and 3rd positions, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,4-Diiodo-3-methylaniline can be synthesized through the iodination of 3-methylaniline. One effective method involves the use of molecular iodine (I2) and ammonium acetate (NH4OAc) as a catalyst in ethanol. The reaction typically proceeds under mild conditions, resulting in the formation of the desired diiodinated product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the iodination of aromatic amines using molecular iodine or other iodinating agents. The process may be optimized for large-scale production by adjusting reaction conditions such as temperature, solvent, and catalyst concentration.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Diiodo-3-methylaniline undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The iodine atoms on the benzene ring make it highly reactive towards electrophiles.
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the iodine-substituted positions.
Oxidation and Reduction: The amino group can undergo oxidation to form nitro derivatives or reduction to form corresponding amines.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) or chlorinating agents can be used under mild conditions.
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed
Electrophilic Aromatic Substitution: Products include brominated or chlorinated derivatives.
Nucleophilic Substitution: Products include substituted anilines.
Oxidation and Reduction: Products include nitroanilines or reduced amines.
Wissenschaftliche Forschungsanwendungen
2,4-Diiodo-3-methylaniline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of iodinated compounds for medical imaging.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,4-Diiodo-3-methylaniline involves its interaction with various molecular targets. The iodine atoms enhance the compound’s reactivity, allowing it to participate in electrophilic and nucleophilic reactions. The amino group can form hydrogen bonds and interact with biological molecules, potentially affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Diiodoaniline: Similar structure but lacks the methyl group.
3,5-Diiodo-4-methylaniline: Similar structure but with different iodine substitution pattern.
2,4,6-Triiodoaniline: Contains an additional iodine atom.
Uniqueness
2,4-Diiodo-3-methylaniline is unique due to the specific positioning of the iodine atoms and the methyl group, which influences its chemical reactivity and potential applications. The presence of both electron-donating (methyl) and electron-withdrawing (iodine) groups creates a unique electronic environment on the benzene ring, affecting its reactivity and interactions with other molecules.
Eigenschaften
Molekularformel |
C7H7I2N |
|---|---|
Molekulargewicht |
358.95 g/mol |
IUPAC-Name |
2,4-diiodo-3-methylaniline |
InChI |
InChI=1S/C7H7I2N/c1-4-5(8)2-3-6(10)7(4)9/h2-3H,10H2,1H3 |
InChI-Schlüssel |
UMTNVBBUUJZGOX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1I)N)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


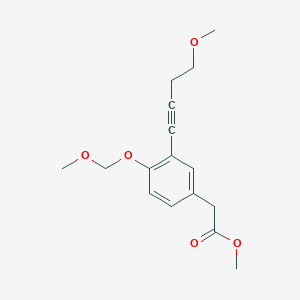
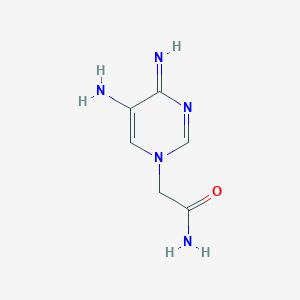
![3,7-bis(3,5-dimethylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B13098832.png)
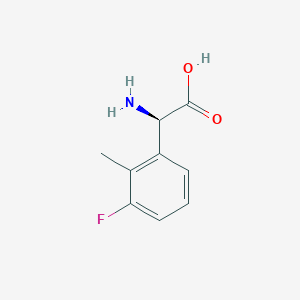
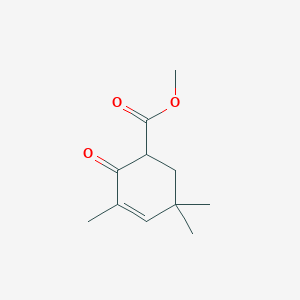

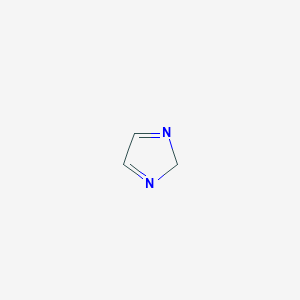
![4-(1H-Pyrrolo[3,2-B]pyridin-3-YL)cyclohexanone](/img/structure/B13098852.png)
